molecular formula C10H15NO3 B102388 3,4,5-Trimethoxybenzylamine CAS No. 18638-99-8

3,4,5-Trimethoxybenzylamine

Cat. No. B102388
CAS RN: 18638-99-8
M. Wt: 197.23 g/mol
InChI Key: YUPUSBMJCFBHAP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzylamine is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential biological activities. It is characterized by the presence of three methoxy groups attached to a benzene ring, which is further linked to an amine group. This structure is a common motif in several compounds that exhibit a range of activities, including antibacterial and antioxidant properties, as well as potential applications in the synthesis of pharmaceuticals and materials with specific electronic or optical characteristics.

Synthesis Analysis

The synthesis of derivatives of 3,4,5-trimethoxybenzylamine involves various chemical reactions. For instance, a substituted phthalonitrile derivative was prepared using a nucleophilic displacement reaction of 3,4,5-trimethoxybenzyl alcohol with 4-nitrophthalonitrile, leading to the formation of novel metallophthalocyanines with potential antioxidant activity . Additionally, the condensation of 3,4,5-trimethoxybenzyl chloride with different amines resulted in various trimethoxybenzyl derivatives, suggesting a versatile approach to modifying the compound's structure to explore its central nervous system (CNS) activity . Furthermore, the mercuriation of 3,4,5-trimethoxybenzoic acid has been studied, leading to the synthesis of derivatives with defined crystal and molecular structures .

Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxybenzylamine derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction studies have revealed the geometry and conformation of these molecules. For example, the crystal structure of a derivative showed a linear geometry at the mercury atom and an additional long Hg-O contact, indicating the complex nature of these compounds . Another study reported the synthesis of a compound with a trans configuration about the central C=N bond, stabilized by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

3,4,5-Trimethoxybenzylamine and its derivatives undergo a variety of chemical reactions. The photochemistry of related dimethoxybenzyl compounds has been investigated, revealing the generation of isomeric trienes and providing insights into solvolytic reactivity and photochemical behavior . The reactivity of these compounds under different conditions can lead to the formation of products with distinct properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-trimethoxybenzylamine derivatives are influenced by their molecular structure. The presence of methoxy groups and the benzylamine moiety contribute to the compound's solubility, reactivity, and potential interactions with biological targets. For instance, the antioxidant activities of phthalocyanines derived from 3,4,5-trimethoxybenzylamine were investigated, showing significant free radical scavenging ability and ferrous ion chelating activity . Additionally, the antibacterial activities of certain derivatives have been evaluated, demonstrating moderate activity against bacterial strains .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Derivatives: 3,4,5-Trimethoxybenzylamine was used in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside, highlighting its role in creating complex organic compounds (Lugemwa, 2013).
  • Structural Properties: The structural properties of methoxy derivatives of benzyl bromide, including 3,4,5-trimethoxybenzyl bromide, were studied, showing their potential as building blocks for dendritic materials (Pan et al., 2005).
  • Reaction with Chlorine: 3,4,5-Trimethoxybenzyl moiety of trimethoprim reacts with free available chlorine, demonstrating its reactivity and transformation potential (Dodd & Huang, 2007).

Pharmacology and Biological Studies

  • Antioxidant Properties: 3,4,5-Trimethoxybenzylamine derivatives have been studied for their antioxidant, DNA cleavage, and antimicrobial properties, indicating their potential in medicinal chemistry (Ağırtaş et al., 2021).
  • Synthesis of Tetrahydroisoquinolines: Derivatives of 3,4,5-trimethoxybenzylamine were synthesized and evaluated for pharmacological effects, highlighting its relevance in drug discovery (Miller et al., 1975).
  • Antitumor Activity: The synthesis and evaluation of compounds like E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones for antitumor activity demonstrate the therapeutic potential of 3,4,5-trimethoxybenzylamine derivatives (Andreani et al., 2006).

Materials Science and Chemistry

  • Synthesis of Metal Complexes: The synthesis of novel metal phthalocyanines with 3,4,5-trimethoxybenzyloxy-substituents indicates its use in the development of new materials with potential applications in areas like catalysis and materials science (Ağırtaş et al., 2013).
  • Development of Bioactive Heterocycles: The creation of bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment for antiproliferative activity suggests its role in the development of new therapeutic agents (Fu et al., 2018).

Safety And Hazards

3,4,5-Trimethoxybenzylamine is considered hazardous. It causes severe skin burns and eye damage . It is sensitive to air and incompatible with oxidizing agents . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes .

Relevant Papers

One relevant paper discusses the use of 3,4,5-Trimethoxybenzylamine in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside and its evaluation for antiproliferative activity against four cancer cell lines and one normal human cell line .

properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPUSBMJCFBHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171891
Record name 3,4,5-Trimethoxybenzylamine
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzylamine

CAS RN

18638-99-8
Record name 3,4,5-Trimethoxybenzylamine
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Record name 3,4,5-Trimethoxybenzylamine
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Record name 18638-99-8
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Record name 3,4,5-Trimethoxybenzylamine
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Record name 3,4,5-trimethoxybenzylamine
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Record name 3,4,5-TRIMETHOXYBENZYLAMINE
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Synthesis routes and methods

Procedure details

The starting material 3,4,5-trimethoxybenzylamine was prepared by reduction of 3,4,5-trimethoxybenzonitrile with cobalt chloride and sodium borohydride, according to the general method described by L. S. Heinzman in J. Am. Chem. Soc., 104, p. 6801 (1980).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
B SILVERMAN - 1961 - search.proquest.com
This d isse rta tio n is divided into six chapters. The first chapter is the introduction which includes reasons fo r undertaking th is research. The second chapter lis ts the syntheses and …
Number of citations: 0 search.proquest.com
B Kang, JA Oh, JY Lee, H Rhim, TY Yune… - Bioorganic & Medicinal …, 2015 - Elsevier
T- and N-type calcium channels have known for relating to therapy of neuropathic pain which is chronic, debilitating pain state. Neuropathic pain is caused by damage of the …
Number of citations: 4 www.sciencedirect.com
FN Lugemwa - Molbank, 2013 - mdpi.com
Reaction of 3,4,5-trimethoxybenzylamine and benzyl 2,3-anhydro-β-l-ribopyranoside in refluxing ethanol produced benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside …
Number of citations: 5 www.mdpi.com
FV Brutcher, Jr, HJ Cenci - Journal of Organic Chemistry, 1956 - ACS Publications
A detailed mechanism requires knowledge of the stereochemistry of I. To this end, Dr. Lester Kuhn10 ofthe Ballistics Research Proving Ground, Aberdeen, Maryland has kindly …
Number of citations: 9 pubs.acs.org
GR Pettit, MF Baumann… - Journal of Medicinal …, 1962 - ACS Publications
Several N-bis (2-chloroethyl) amides have been reduced to their corresponding nitrogen mustard derivatives employing a lithium aluminum hydride-aluminum chloride reagent. The …
Number of citations: 15 pubs.acs.org
F Benington, RC Morin, LC Clark, Jr - Journal of Organic …, 1956 - ACS Publications
To examine the effect of structural variations on the unique physiological action of mescaline, 3, 4, 5-trimethoxy-f3-phenethylamine, a number of closely related phenethylamines have …
Number of citations: 3 pubs.acs.org
MD Lewis - 2014 - search.proquest.com
In this study, several gallic acid derivatives 41-48, 50-51, 54-57, and 61-67 have been synthesized and characterized by FT-IR, NMR and MS. Their anticancer properties, measured by …
Number of citations: 0 search.proquest.com
Y Iwasawa, M Ohashi, S Yamamura, S Saito… - The Japanese Journal …, 1975 - jstage.jst.go.jp
In order to clarify whether or not trimetoquinol (TMQ) and isoproterenol (ISO) interact with the same receptor, the pA2 values of propranolol (PR) and certain trimethoxybenzene …
Number of citations: 7 www.jstage.jst.go.jp
A Gangjee, F Mavandadi… - Journal of Heterocyclic …, 2001 - Wiley Online Library
The effect of conformational restriction of the C9‐N10 bridge on inhibitory potency and selectivity of trimetrexate against dihydrofolate reductase, was studied. Specifically three …
Number of citations: 5 onlinelibrary.wiley.com
SE Hoegy - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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